molecular formula C13H9ClN2O4S B5795358 2-Chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid

2-Chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid

Cat. No.: B5795358
M. Wt: 324.74 g/mol
InChI Key: VCCBPLBFUKSJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid is an organic compound that features a complex structure with multiple functional groups, including a chloro substituent, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan-2-carbonyl isothiocyanate: This can be achieved by reacting furan-2-carbonyl chloride with potassium thiocyanate in an appropriate solvent such as acetone.

    Coupling with 2-chloro-5-aminobenzoic acid: The furan-2-carbonyl isothiocyanate is then reacted with 2-chloro-5-aminobenzoic acid in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The furan ring and the chloro substituent can interact with biological molecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(furan-2-carbonylamino)benzoic acid: Lacks the thiocarbamoyl group.

    2-Chloro-5-(furan-2-ylmethylamino)benzoic acid: Contains a furan-2-ylmethyl group instead of the furan-2-carbonyl group.

Uniqueness

2-Chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid is unique due to the presence of the thiocarbamoyl group, which can impart different chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4S/c14-9-4-3-7(6-8(9)12(18)19)15-13(21)16-11(17)10-2-1-5-20-10/h1-6H,(H,18,19)(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCBPLBFUKSJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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